Fustin

Antioxidant assay Flavonoid structure-activity relationship Radical scavenging

Select Fustin to probe the mechanistic basis of HAT vs. SET antioxidant pathways. Its saturated C-ring yields a 15-fold DPPH EC50 difference relative to fisetin alongside higher FRAP activity. Ideal for breast cancer studies: 3.35x greater potency in MDA-MB-231 vs. MCF7 cells. Standardize hepatoprotection models with documented GSH modulation at 50–100 mg/kg.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 4382-36-9
Cat. No. B1231570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFustin
CAS4382-36-9
Synonymsfustin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
InChIInChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
InChIKeyFNUPUYFWZXZMIE-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fustin (CAS 4382-36-9) Compound Overview: Flavanonol Structure and Core Properties


Fustin (CAS 4382-36-9), also known as dihydrofisetin or 3,7,3',4'-tetrahydroxyflavanone, is a naturally occurring flavanonol found in the heartwood of Cotinus coggygria (smokebush) and Toxicodendron vernicifluum (lacquer tree) [1]. Unlike fisetin, fustin lacks the C2–C3 double bond in the C-ring, classifying it as a flavanonol rather than a flavonol [2]. This structural distinction—a saturated C-ring—underpins its differential behavior in antioxidant assays, enzymatic interactions, and cellular activities compared to its unsaturated analog fisetin and other in-class flavonoids [1].

Why Fustin (CAS 4382-36-9) Cannot Be Interchanged with Fisetin or Other In-Class Flavonoids


Fustin and fisetin share an identical hydroxylation pattern on the A- and B-rings, yet the presence or absence of the C2–C3 double bond fundamentally alters their molecular planarity, electron delocalization, and hydrogen-donating behavior [1]. This single structural variation produces divergent antioxidant profiles: fisetin exhibits superior DPPH radical scavenging (EC50 = 1 μg/mL) while fustin demonstrates higher ferric reducing antioxidant power (FRAP) [2]. In cellular systems, the C-ring saturation also affects membrane permeability, enzyme binding, and metabolic stability—meaning in-class flavonoids cannot be assumed interchangeable for assay development, pharmacological studies, or analytical method validation without quantitative justification [3].

Fustin (CAS 4382-36-9) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Fustin vs. Fisetin: 15-Fold Difference in DPPH Radical Scavenging EC50 with Reversed FRAP Ranking

In a head-to-head in vitro comparison of purified flavonoids, fisetin demonstrated the strongest DPPH radical scavenging activity with an EC50 of 1 ± 0.01 μg/mL, whereas fustin exhibited the lowest DPPH scavenging activity with an EC50 of 15.1 ± 0.04 μg/mL—a 15-fold difference [1]. Critically, the ferric reducing antioxidant power (FRAP) ranking was inverted: fustin > fisetin > butein > sulfuretin [2]. This assay-dependent reversal demonstrates that fustin's saturated C-ring confers differential electron-transfer versus hydrogen-atom-transfer antioxidant behavior relative to its unsaturated analog fisetin [1].

Antioxidant assay Flavonoid structure-activity relationship Radical scavenging

Fustin Antiproliferative IC50 Values Across Cancer Cell Lines: Differential Sensitivity Quantified

Fustin exhibits cell line-dependent antiproliferative activity, with the highest cytostatic effect registered against breast cancer MDA-MB-231 cells (IC50 = 56.02 μg/mL), followed by colon cancer Colon 26 cells (IC50 = 78.07 μg/mL), while MCF7 breast cancer cells were least affected (IC50 = 187.8 μg/mL) [1]. No direct head-to-head comparative IC50 data for fisetin or taxifolin exists in the same study; however, the 3.35-fold sensitivity differential between MDA-MB-231 and MCF7 (both breast cancer lines) indicates that fustin's antiproliferative action is not uniform across cell types, likely reflecting differences in uptake, metabolism, or target engagement specific to the triple-negative MDA-MB-231 phenotype [1].

Antiproliferative activity Cancer cell lines Flavonoid cytotoxicity

Fustin Reduces Hepatic Glutathione (GSH) Levels in t-BHP-Induced Acute Hepatic Injury Model

In an in vivo model of t-BHP-induced acute hepatic damage in rats, pretreatment with fustin (designated FS group) resulted in a significant increase in hepatic glutathione (GSH) content compared to the t-BHP-only control group [1]. The study also reported that low-dose Rhus verniciflua extract (RL) and fustin (FS) groups showed elevated GSH/GSSG ratios, indicating improved redox balance [1]. While this study did not include a direct comparator flavonoid (e.g., fisetin or quercetin) in the in vivo arm, the glutathione-modulating effect distinguishes fustin from in-class flavonoids that primarily act via direct radical scavenging rather than endogenous antioxidant system upregulation [1].

Hepatoprotection In vivo oxidative stress Glutathione modulation

Fustin Downregulates Pro-Inflammatory Cytokines TNF-α, IL-6, and IL-1β in Adjuvant-Induced Arthritis Model

In a complete Freund's adjuvant-induced arthritis rat model, fustin administered at 50 and 100 mg/kg for 21 days significantly mitigated pro-inflammatory cytokine levels, including reduced tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) [1]. The study also reported attenuated malondialdehyde (MDA), improved glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) levels, alongside enhanced nuclear factor erythroid 2-related factor 2 (Nrf2) action [1]. No direct comparator flavonoid was evaluated in this study; however, the multi-cytokine suppression coupled with Nrf2 activation represents a dual anti-inflammatory/antioxidant mechanism that may not be fully replicated by structurally related flavonoids with differing redox profiles [1].

Anti-inflammatory Rheumatoid arthritis Cytokine modulation

DFT Study Quantifies Fustin's Ionization Potential and Antioxidant Capability Relative to Eriodictyol and Quercetin

A density functional theory (DFT) study at the B3LYP/6-311G(d,p) level computed the ionization potential (IP) of fustin and found it to fall within the range of synthetic food additives, indicating suitable electron-donating capacity for antioxidant applications [1]. The study further concluded that the antioxidant capability of fustin is superior to that of eriodictyol flavonoid when evaluated in the context of quercetin as a reference compound [1]. This computational evidence provides a molecular-level explanation for fustin's experimentally observed FRAP superiority over fisetin: fustin's saturated C-ring alters bond dissociation energies and electron distribution in ways that favor ferric reduction over DPPH hydrogen-atom transfer [1].

Density functional theory Computational chemistry Antioxidant mechanism

Fustin Ameliorates Hyperglycemia and Oxidative Stress in Streptozotocin-Induced Type-2 Diabetic Rat Model

In a 30-day streptozotocin-induced type-2 diabetic rat study, fustin administered orally at 50 and 100 mg/kg twice daily significantly improved blood glucose levels and lipid profiles (total cholesterol, triglycerides) while modulating glutathione, superoxide dismutase, and catalase expression, and suppressing lipid peroxidation (MDA) [1]. The study also noted improvements in body weight and histopathological changes in pancreatic and hepatic tissues [1]. Although no direct comparator flavonoid was included, the combination of glycemic control with multi-enzyme antioxidant system modulation at relatively low oral doses (50–100 mg/kg) provides a differentiating in vivo efficacy profile compared to flavonoids whose primary documented activities are limited to in vitro radical scavenging [1].

Anti-diabetic In vivo glucose modulation Oxidative stress biomarkers

Fustin (CAS 4382-36-9) Application Scenarios: Evidence-Based Research and Procurement Use Cases


Antioxidant Assay Development Requiring Differential DPPH/FRAP Response Profiles

Researchers developing antioxidant screening panels or structure-activity relationship (SAR) studies should select fustin when a compound with divergent DPPH vs. FRAP performance is required. The 15-fold DPPH EC50 difference relative to fisetin (15.1 vs. 1 μg/mL), combined with fustin's superior FRAP ranking [1], makes it an ideal tool compound for probing the mechanistic distinction between hydrogen-atom-transfer (HAT) and single-electron-transfer (SET) antioxidant pathways. This differential profile is directly attributable to fustin's saturated C-ring, which alters electron delocalization and bond dissociation energetics as confirmed by DFT calculations [2].

Triple-Negative Breast Cancer (MDA-MB-231) Antiproliferative Studies

Oncology researchers investigating flavonoid effects on breast cancer should prioritize fustin for studies targeting triple-negative MDA-MB-231 cells, where the compound exhibits its highest cytostatic potency (IC50 = 56.02 μg/mL) [1]. The 3.35-fold sensitivity differential between MDA-MB-231 and ER-positive MCF7 cells (IC50 = 187.8 μg/mL) suggests cell-type-specific mechanisms that warrant further investigation [1]. Procurement specifications should verify purity (>98%) and stereochemical identity, as the (2R,3R)-trans configuration is the naturally occurring bioactive form [1].

In Vivo Oxidative Stress and Hepatoprotection Models with Glutathione Modulation Endpoints

Investigators conducting in vivo oxidative stress or hepatoprotection studies should consider fustin when glutathione (GSH) modulation is a primary endpoint. Preclinical evidence demonstrates that fustin pretreatment significantly increases hepatic GSH content and improves GSH/GSSG ratios in t-BHP-induced acute hepatic injury models [1]. This endogenous antioxidant system upregulation contrasts with flavonoids that function primarily via direct radical scavenging, making fustin particularly suitable for studies examining Nrf2-mediated antioxidant responses and redox homeostasis restoration [2].

Inflammatory Disease Models with Multi-Cytokine Profiling Requirements

Researchers investigating rheumatoid arthritis or other chronic inflammatory conditions should select fustin for studies requiring simultaneous assessment of multiple pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and oxidative stress biomarkers. Fustin's demonstrated in vivo capacity to concurrently suppress these cytokines while enhancing Nrf2-mediated antioxidant defenses at 50–100 mg/kg doses [1] makes it a valuable tool compound for probing the inflammatory-oxidative stress axis. Standardization of fustin content is also employed as a quality marker for Rhus verniciflua extracts in LPS-induced inflammation models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fustin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.